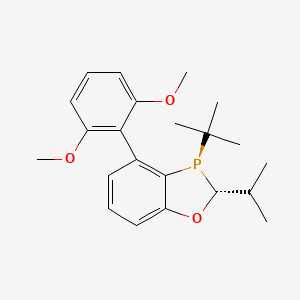

(R,R)-iPr-BI-DIME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-iPr-BI-DIME, also known as (R,R)-isopropyl-bis(oxazoline), is a chiral ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-iPr-BI-DIME typically involves the reaction of a chiral diol with an oxazoline derivative. One common method includes the use of (R,R)-1,2-diaminocyclohexane as the starting material, which undergoes a cyclization reaction with an oxazoline derivative under acidic conditions to form the desired chiral ligand.

Industrial Production Methods

On an industrial scale, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

(R,R)-iPr-BI-DIME is known to participate in various types of chemical reactions, including:

Oxidation: It can act as a ligand in metal-catalyzed oxidation reactions.

Reduction: It is used in asymmetric hydrogenation reactions.

Substitution: It can facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include metal catalysts such as palladium or ruthenium complexes.

Reduction: Hydrogen gas is often used in the presence of a metal catalyst like rhodium or iridium.

Substitution: Nucleophiles such as alkyl halides or organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions are typically enantiomerically enriched compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

科学的研究の応用

(R,R)-iPr-BI-DIME has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: It is employed in the synthesis of biologically active molecules.

Medicine: It is used in the development of chiral drugs and pharmaceuticals.

Industry: It is utilized in the production of fine chemicals and agrochemicals.

作用機序

The mechanism by which (R,R)-iPr-BI-DIME exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. This coordination induces a chiral environment around the metal center, which facilitates the selective formation of one enantiomer over the other. The molecular targets and pathways involved include various metal complexes and catalytic cycles.

類似化合物との比較

Similar Compounds

- (S,S)-iPr-BI-DIME

- (R,R)-Ph-BI-DIME

- (S,S)-Ph-BI-DIME

Uniqueness

(R,R)-iPr-BI-DIME is unique in its ability to induce high enantioselectivity in a wide range of catalytic reactions. Compared to its analogs, it often provides higher yields and better selectivity, making it a preferred choice in many synthetic applications.

生物活性

(R,R)-iPr-BI-DIME is a chiral monophosphorus ligand that has garnered attention in organic synthesis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This article explores the biological activity of this compound, focusing on its applications in asymmetric synthesis, its role in catalysis, and its potential therapeutic implications.

Overview of this compound

This compound is a member of the BI-DIME family of ligands, which are characterized by their rigid structure and ability to facilitate sterically hindered cross-coupling reactions. The presence of P-chirality in these ligands enhances their selectivity and efficiency in various reactions, making them valuable tools in synthetic organic chemistry .

1. Catalytic Efficiency

This compound has been shown to significantly improve the outcomes of palladium-catalyzed reactions. For example, it facilitates the coupling of ortho-disubstituted arylboronic acids with ortho-disubstituted aryl bromides, yielding tetra-ortho-substituted biaryls with high efficiency. Such compounds are important in drug discovery and development due to their potential biological activities .

2. Asymmetric Synthesis

The ligand has been utilized in asymmetric synthesis, where it provides moderate to good yields and enantioselectivities in various reactions. This capability is crucial for the production of chiral molecules that are often required in pharmaceuticals . The effectiveness of this compound in these applications underscores its importance as a tool for creating biologically active compounds.

3. Potential Therapeutic Applications

Research indicates that compounds synthesized using this compound may exhibit various biological activities, including anti-inflammatory and anticancer properties. The ability to synthesize complex molecules that can interact with biological targets is a significant advantage in drug development .

Case Study 1: Synthesis of Biologically Active Molecules

A study highlighted the use of this compound in synthesizing biologically active molecules through multicomponent reactions (MCRs). These reactions have led to the development of compounds with notable activities against various diseases, including cancer and infectious diseases .

Case Study 2: Palladium-Catalyzed Arylation

In another study focusing on palladium-catalyzed arylation using this compound as a ligand, researchers achieved significant improvements in yield and selectivity. This study demonstrated the ligand's capacity to enhance reaction conditions for synthesizing complex molecules relevant to medicinal chemistry .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUPKIFOTAYCAC-QFQXNSOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。